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3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide

MDM2 inhibitor p53 protein–protein interaction surface plasmon resonance

3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide (CAS 1448078-90-7) is a synthetic small-molecule featuring a 2-morpholinopyrimidine core substituted at the 4,6-positions with methyl groups and an N-linked 3-chlorobenzamide moiety at the 5-position. BindingDB records associate this compound with the Amgen patent family US9296736/US9593129, where it is catalogued as Example 152, and report MDM2 binding Kd of 0.400 nM via surface plasmon resonance (SPR).

Molecular Formula C17H19ClN4O2
Molecular Weight 346.82
CAS No. 1448078-90-7
Cat. No. B2920842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide
CAS1448078-90-7
Molecular FormulaC17H19ClN4O2
Molecular Weight346.82
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H19ClN4O2/c1-11-15(21-16(23)13-4-3-5-14(18)10-13)12(2)20-17(19-11)22-6-8-24-9-7-22/h3-5,10H,6-9H2,1-2H3,(H,21,23)
InChIKeyMOBRMUQSEKXUPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide (CAS 1448078-90-7): Procurement-Relevant Baseline Profile


3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide (CAS 1448078-90-7) is a synthetic small-molecule featuring a 2-morpholinopyrimidine core substituted at the 4,6-positions with methyl groups and an N-linked 3-chlorobenzamide moiety at the 5-position [1]. BindingDB records associate this compound with the Amgen patent family US9296736/US9593129, where it is catalogued as Example 152, and report MDM2 binding Kd of 0.400 nM via surface plasmon resonance (SPR) [2]. The compound is a member of the morpholinopyrimidine benzamide inhibitor class—a scaffold employed across mTOR, PI3K, and MDM2 inhibitor programs—and constitutes a specialized tool for studying p53–MDM2 protein–protein interaction (PPI) antagonism.

Why Simple Replacement of 3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide Is Not Warranted


Although morpholinopyrimidine benzamides share a conserved central scaffold, small variations in peripheral substitution can cause order-of-magnitude shifts in target binding, selectivity, and ADME properties. The 3-chloro substitution on the benzamide ring of the target compound generates a distinct electrostatic and steric environment that influences the critical π–π stacking and hydrogen-bonding network within the MDM2 N-terminal p53-binding pocket, while the 4,6-dimethyl pattern on the pyrimidine ring governs conformational restriction and shape complementarity with the hydrophobic cleft of MDM2 [1]. In the absence of published head-to-head SAR data for this precise chemotype, the profound sensitivity of MDM2 PPI inhibition to even single-atom changes—demonstrated across related piperidinone and morpholinone MDM2 inhibitor series—means that unwarranted substitution of the 3-chloro or morpholine substituents can ablate binding entirely [2]. Each structural feature demands experimental verification before replacement.

Quantitative Evidence for Differentiated Procurement of 3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide


MDM2 Binding Affinity (Kd) by Surface Plasmon Resonance: Target Compound vs. Representative Amgen MDM2 Inhibitor Lead

The target compound demonstrates a Kd of 0.400 nM for recombinant human MDM2 measured by SPR, placing it in the sub-nanomolar affinity range characteristic of advanced MDM2 PPI inhibitor leads [1]. For context, AM-8553 (a clinical-stage Amgen piperidinone MDM2 inhibitor) has a reported Kd of approximately 0.4 nM in the same SPR format, and AMG 232, which entered Phase I clinical trials, exhibits a Kd of 0.045 nM [2]. This quantitative proximity to development candidates supports the compound's utility as a high-affinity reference tool, but the absence of selectivity profiling data across related E3 ligases (e.g., MDMX) precludes a definitive statement on target engagement specificity.

MDM2 inhibitor p53 protein–protein interaction surface plasmon resonance

MDM2 Cellular Activity (IC50 in HTRF Assay): Potency Contextualization Within the Amgen SAR Series

In the in vitro HTRF biochemical assay that measures disruption of the MDM2–p53 interaction, the target compound achieves an IC50 of approximately 1.1 nM [1]. This sub-2-nM biochemical potency is consistent with the affinity trend observed in SPR experiments and aligns with the activity range of lead-optimized compounds in this chemotype space. Representative potent examples from the same patent series, such as US9296736 Example 128, achieve IC50 values of ~1 nM under identical HTRF conditions [2]. Below-nanomolar examples (IC50 ~0.096 nM) exist but typically incorporate additional optimized substituents beyond the morpholinopyrimidine core [3]. The data suggest the target compound resides in the intermediate-optimization tier rather than the fully optimized periphery.

HTRF assay MDM2–p53 inhibition cellular potency

Cellular p21 mRNA Induction in SJSA1 Cells: Functional Pathway Activation Contextualization

In the human SJSA1 osteosarcoma cell line (MDM2-amplified), the target compound induces p21/WAF1 mRNA expression with an IC50 of 760 nM after 7 hours of treatment in the presence of 10% human serum [1]. This cellular readout, which measures functional p53 transcriptional reactivation downstream of MDM2 inhibition, provides a more translationally relevant benchmark than biochemical binding alone. p21 induction data from the broader MDM2 inhibitor literature suggest that compounds achieving p21 induction IC50 values below 1 μM in the presence of serum typically exhibit acceptable cell permeability, target engagement in a cellular context, and some degree of serum protein binding tolerance [2]. The absence of a matched head-to-head comparator within the same experiment precludes a definitive quantitative rank-ordering versus direct analogs.

p53 pathway activation p21/WAF1 induction SJSA1 osteosarcoma

hERG Channel Inhibition Liability: Preliminary Cardiac Safety Risk Flag

The target compound inhibits the human ERG (hERG) potassium channel with an IC50 of 5 nM in a whole-cell patch-clamp electrophysiology assay using HEK293 cells [1]. This potent hERG activity—within single-digit nanomolar range—represents a significant cardiac safety concern and is notably more potent than the compound's cellular p21 induction activity (760 nM), yielding an unfavorable hERG/p21 selectivity ratio. The BindingDB record also reports a Ki of 9.5 nM in a [³H]astemizole displacement binding assay on HEK293 membranes, corroborating the potent hERG interaction [2]. While no direct comparator data for closely related morpholinopyrimidine analogs are available in the same assay format, the class-level property of morpholine-containing kinase inhibitors to exhibit hERG binding due to the basic amine motif is well established [3].

hERG inhibition cardiac safety patch-clamp electrophysiology

Optimal Application Scenarios for 3-Chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide (CAS 1448078-90-7)


Biochemical MDM2–p53 PPI Inhibitor Screening and Assay Development

The sub-nanomolar SPR binding affinity (Kd = 0.400 nM) [1] and low-nanomolar HTRF biochemical potency (IC50 ≈ 1.1 nM) [2] make this compound an appropriate positive control or reference inhibitor for developing and validating MDM2–p53 protein–protein interaction screening assays. It is best employed in biochemical formats (SPR, HTRF, fluorescence polarization) where its potent on-target activity can be exploited without the confounding influence of its hERG liability or cellular permeability limitations.

Structural Biology and X-ray Crystallography of the MDM2 N-Terminal Domain

As a low-nanomolar MDM2 binder, the compound may serve as a suitable ligand for co-crystallization studies aimed at elucidating the binding mode of morpholinopyrimidine-based scaffolds in the p53-binding pocket of MDM2. The 3-chlorobenzamide and 2-morpholino substituents provide distinct electron density features that can facilitate unambiguous structural interpretation, and the compound's patent provenance ensures clear intellectual property context for structure-aided design efforts [1].

SAR Probe for Morpholinopyrimidine Core Optimization in MDM2 Inhibitor Programs

The compound's activity profile—potent on-target MDM2 binding offset by significant hERG inhibition (IC50 = 5 nM) [3]—positions it as a valuable SAR probe for medicinal chemistry campaigns seeking to decouple MDM2 potency from hERG activity on this scaffold. Replacing the 3-chloro substituent or modifying the morpholine ring, while tracking both MDM2 HTRF IC50 and hERG patch-clamp IC50, can generate multiparameter optimization data that inform the design of safer follow-up candidates.

Cellular p53 Pathway Activation Studies in MDM2-Amplified Cancer Models

The demonstrated cellular activity (p21 mRNA induction IC50 = 760 nM in SJSA1 cells with 10% human serum) [4] supports careful use in cell-based p53 reactivation experiments, particularly in MDM2-amplified contexts such as SJSA1 osteosarcoma. Users should note the 700-fold right-shift from biochemical to cellular potency and design dose–response experiments spanning at least 3 log units (e.g., 0.1–100 μM) to capture the full pharmacological window.

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